1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
Overview
Description
1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl. It is a hydrochloride salt form of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid. This compound is known for its unique structure, which includes an indene ring system, making it an interesting subject for various chemical and pharmaceutical studies .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, leading to downstream effects such as anti-inflammatory responses and hypotensive effects .
Result of Action
Related compounds have been found to have a variety of effects, including anti-inflammatory and hypotensive actions .
Biochemical Analysis
Biochemical Properties
1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, potentially inhibiting their activity. This interaction can affect various signaling pathways within the cell. The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell growth and differentiation. Additionally, the compound can alter metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s function. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its efficacy. Long-term exposure to the compound can lead to changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects may be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of certain metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules, ultimately influencing its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Carboxylation: The carboxylic acid group is introduced using carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:
Catalytic Hydrogenation: Used to reduce intermediates to the desired product.
Crystallization: Employed to purify the final product by crystallizing the hydrochloride salt from a suitable solvent.
Chemical Reactions Analysis
Types of Reactions
1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include various substituted indenes, amines, and carboxylic acid derivatives .
Scientific Research Applications
1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride: Similar structure but with the carboxylic acid group at a different position.
1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride: Contains a nitrile group instead of a carboxylic acid group
Uniqueness
1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
IUPAC Name |
1-amino-2,3-dihydroindene-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWJOVLAHBCCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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